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molecular formula C15H22N2O B8356164 4-Amino-1-(4-phenyl-4-oxobutyl)piperidine

4-Amino-1-(4-phenyl-4-oxobutyl)piperidine

Cat. No. B8356164
M. Wt: 246.35 g/mol
InChI Key: FQBUESDFNJJZHK-UHFFFAOYSA-N
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Patent
US04029801

Procedure details

4-Benzamido-1-(4-phenyl-4-oxobutyl)piperidine (0.5 g.) was suspended in 6 N HCl (10 ml.) and boiled for 8 hr. The solution was cooled, filtered (to remove benzoic acid) and the filtrate basified with potassium carbonate. The oil which separated was extracted into chloroform which on evaporation gave the title compound as the free base (0.30 g.). This was dissolved in ethanol, ethanol/HCl added until acid and the title compound filtered off (0.376 g.) as the dihydrochloride m.p. 269.7°.
Name
4-Benzamido-1-(4-phenyl-4-oxobutyl)piperidine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])[CH2:12][CH2:11]1)(=O)C1C=CC=CC=1>Cl>[NH2:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:20])[CH2:12][CH2:11]1

Inputs

Step One
Name
4-Benzamido-1-(4-phenyl-4-oxobutyl)piperidine
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CCCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
(to remove benzoic acid)
CUSTOM
Type
CUSTOM
Details
The oil which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into chloroform which on evaporation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1CCN(CC1)CCCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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